molecular formula C7H18N2 B1220203 2-Amino-1,1-dimethylethylisopropylamine CAS No. 5448-29-3

2-Amino-1,1-dimethylethylisopropylamine

Cat. No. B1220203
CAS RN: 5448-29-3
M. Wt: 130.23 g/mol
InChI Key: BVVNMQQFLWWRFT-UHFFFAOYSA-N
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Description

2-Amino-1,1-dimethylethylisopropylamine is a chemical compound with the molecular formula C7H18N2 . It is also known by other names such as 2-Methyl-N-isopropyl-1,2-propanediamine, N1-isopropyl-2-methylpropane-1,2-diamine, and (2-amino-2-methylpropyl)(propan-2-yl)amine .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,1-dimethylethylisopropylamine consists of 7 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . The molecular weight is 130.23 g/mol . The stereochemistry is achiral, with no defined stereocenters or E/Z centers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1,1-dimethylethylisopropylamine include a molecular formula of C7H18N2 and a molecular weight of 130.23 g/mol . Additional details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Role in Cancer Metabolism

This compound is a metabolite observed in cancer metabolism . It’s a primary aliphatic amine that is propan-1,2-diamine substituted by an isopropyl group at N1 and a methyl group at position 2 . This suggests that it could play a role in the metabolic processes of cancer cells, potentially influencing their growth and proliferation.

Biological Role as a Human Metabolite

As a human metabolite, this compound is produced during a metabolic reaction in humans . This suggests that it could have various roles in human biology and could be involved in several biochemical processes.

Role as a Bronsted Base

This compound is capable of accepting a hydron from a donor (Bronsted acid), which classifies it as a Bronsted base . This property could make it useful in various chemical reactions and processes.

Potential Anti-inflammatory Applications

While there isn’t direct research on the anti-inflammatory applications of this specific compound, it’s worth noting that similar compounds, such as pyrimidines, have shown anti-inflammatory effects . Therefore, it’s possible that “2-Amino-1,1-dimethylethylisopropylamine” could have similar properties, but further research would be needed to confirm this.

properties

IUPAC Name

2-methyl-1-N-propan-2-ylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)9-5-7(3,4)8/h6,9H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVNMQQFLWWRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969654
Record name 2-Methyl-N~1~-(propan-2-yl)propane-1,2-diamine
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,1-dimethylethylisopropylamine

CAS RN

5448-29-3
Record name 2-Methyl-N1-(1-methylethyl)-1,2-propanediamine
Source CAS Common Chemistry
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Record name 2-Amino-1,1-dimethylethylisopropylamine
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Record name NSC17712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17712
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Record name 2-Methyl-N~1~-(propan-2-yl)propane-1,2-diamine
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Record name 2-amino-1,1-dimethylethylisopropylamine
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Record name 2-AMINO-1,1-DIMETHYLETHYLISOPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Record name N(1)-isopropyl-2-methylpropan-1,2-diamine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you describe an interesting phenomenon observed with the [NiL2]Br2·3H2O complex?

A: [NiL2]Br2·3H2O exhibits a fascinating phenomenon known as thermochromism. Upon heating, this complex undergoes dehydration followed by an irreversible isomerization to form [NiL2Br]Br []. This structural rearrangement is accompanied by a visually striking color change from yellow to green, showcasing a rare example of solid-state thermochromism in nickel(II) complexes [].

Q2: Beyond nickel, what other metal complexes of N1-Isopropyl-2-methylpropane-1,2-diamine have been structurally characterized?

A: Apart from nickel, the crystal structure of bis(N1‐isopropyl‐2‐methylpropane‐1,2‐diamine)diisothiocyanatocadmium(II), [Cd(NCS)2(C7H18N2)2], has also been reported []. In this complex, the cadmium atom sits in a distorted octahedral environment, coordinated by four nitrogen atoms from two diamine ligands and two nitrogen atoms from isothiocyanato groups []. Interestingly, the diamine chelate rings adopt a δλ conformation, and the molecules are linked through N—H⋯S hydrogen bonds [].

Q3: Are there any copper complexes incorporating N1-Isopropyl-2-methylpropane-1,2-diamine that have been studied?

A: While not extensively detailed in the provided abstracts, the titles of two research papers mention the crystal structures of copper(II) complexes containing N1-Isopropyl-2-methylpropane-1,2-diamine, specifically with malonato and tartrato ligands [, ]. Further investigation into these studies would reveal more about the coordination behavior of this diamine with copper.

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